The compound is cataloged under the CAS number 15533-09-2 and is available through various chemical suppliers such as Benchchem and Sigma-Aldrich . Its classification as a hydrazone places it within a broader category of compounds that exhibit significant biological activity, particularly in the context of cancer therapy.
The synthesis of Compound C108 involves a condensation reaction between 2-hydroxybenzohydrazide and 2-hydroxyacetophenone. This reaction typically occurs under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, which facilitates the formation of the hydrazone linkage.
The molecular structure of Compound C108 features a hydrazone functional group, characterized by the connection between the hydrazine nitrogen and the carbonyl carbon atom of the benzohydrazide moiety.
The presence of hydroxyl groups contributes to its solubility in organic solvents like dimethyl sulfoxide at concentrations up to 2 mg/ml .
Compound C108 primarily undergoes substitution reactions due to the presence of reactive functional groups, such as hydroxyl and hydrazone moieties.
The specific products formed from these reactions depend on the reagents used; for instance, alkylation can yield various derivatives while oxidation may produce quinone derivatives .
Compound C108 exerts its biological effects primarily through its interaction with GTPase-activating protein (SH3 domain)-binding protein 2 (G3BP2), which plays a crucial role in stress granule formation and cellular stress responses.
The compound demonstrates selective cytotoxicity towards cancer cells while sparing normal cells, indicating its potential for therapeutic applications in oncology .
Compound C108 exhibits several notable physical and chemical properties that influence its behavior in biological systems.
Compound C108 has diverse applications across various scientific domains:
Compound C108 (CAS 15533-09-2) is a synthetic small molecule with the chemical name 2-hydroxy-N′-[1-(2-hydroxyphenyl)ethylidene]benzohydrazide and molecular formula C₁₅H₁₄N₂O₃. Its molecular weight is 270.28 g/mol, and it appears as a white-to-off-white solid [1] [6]. The structure consists of two salicylaldehyde-derived aromatic rings linked by a hydrazone bridge (–CH=N–N(H)–C=O), forming a planar, conjugated system (Figure 1) [3] [6]. This configuration enables hydrogen bonding via phenolic hydroxyl groups and the hydrazide carbonyl, which is critical for target binding [6].
Solubility is limited in aqueous buffers but reaches 25 mg/mL (92.5 mM) in DMSO [1]. The compound is light-sensitive and requires storage at –20°C [6]. Its SMILES string (OC1=C(C=CC=C1)C(C)=NNC(C2=C(C=CC=C2)O)=O
) reflects the ortho-hydroxy substituents essential for bioactivity [6].
Table 1: Chemical and Physical Properties of Compound C108
Property | Value |
---|---|
CAS Number | 15533-09-2 |
Molecular Formula | C₁₅H₁₄N₂O₃ |
Molecular Weight | 270.28 g/mol |
Appearance | White to off-white solid |
Solubility (DMSO) | 25 mg/mL (92.5 mM) |
SMILES | OC1=C(C=CC=C1)C(C)=NNC(C2=C(C=CC=C2)O)=O |
Storage Conditions | –20°C, protected from light |
Compound C108 emerged from a phenotypic screen of 60,000 compounds designed to identify molecules that enhance chemotherapeutic efficacy against tumor-initiating cells (TICs). Researchers prioritized compounds showing synergistic toxicity with paclitaxel in TIC-enriched breast cancer lines (e.g., ALDH⁺ BT-474 cells) while sparing nonmalignant cells (e.g., MCF-10A) [9]. Among benzohydrazide derivatives, C108 stood out due to its ability to reduce ALDH⁺ populations by >50% at 1 μM and diminish tumor-initiating frequency in xenografts by 10-fold [3] [9].
Target deconvolution via magnetic nanoparticle pulldown assays identified 44 binding proteins, with G3BP2 (GTPase-activating protein SH3 domain-binding protein 2) validated as the primary target through shRNA rescue experiments [9]. This discovery positioned C108 as the first-in-class pharmacological modulator of stress granule-associated proteins, diverging from conventional kinase/DNA-targeted oncology agents.
Compound C108 selectively inhibits G3BP2, a stress granule (SG) nucleation factor, by disrupting its scaffolding functions. G3BP proteins (G3BP1/2) are RNA-binding proteins that drive liquid-liquid phase separation (LLPS) by aggregating untranslated mRNAs, ribosomal components, and RNA-binding proteins during cellular stress [8] [9]. C108 binds G3BP2’s C-terminal domain, reducing its affinity for client mRNAs like SART3 (squamous cell carcinoma antigen recognized by T cells 3) [9]. This destabilizes SART3 transcripts, depleting downstream pluripotency factors Oct-4 and Nanog (Figure 2) [9].
Table 2: G3BP Isoforms and Biological Functions
Isoform | Primary Function | Impact of C108 |
---|---|---|
G3BP1 | Core SG nucleation; ribosomal 40S subunit recruitment | Indirect inhibition via SG disruption |
G3BP2 | Stabilizes SART3 mRNA; regulates Oct-4/Nanog | Direct binding; reduces protein expression by >75% at 4 μM |
In cancer models, this mechanism translates to:
Table 3: Anticancer Efficacy of Compound C108 in Preclinical Models
Cancer Type | Cell Line | Concentration | Effect |
---|---|---|---|
Breast Cancer | BT-474 | 1 μM, 48 h | ↓ ALDH⁺ TICs by 50%; ↓ xenograft initiation |
Esophageal Squamous Cell Carcinoma | KYSE410, KYSE30 | 4 μM, 24 h | ↓ Migration, invasion, and metastasis |
Triple-Negative Breast Cancer | MDA-MB-231 | 1 μM, 48 h | ↓ Viability by 30% |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9